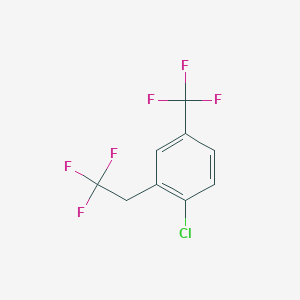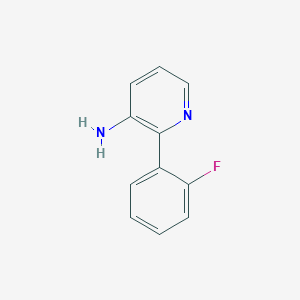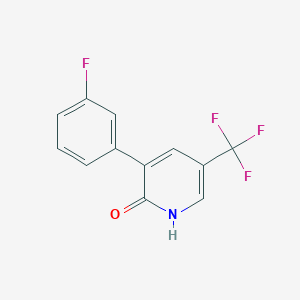
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, also known as FPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to act as a competitive inhibitor of kinases by binding to their ATP-binding sites. This results in the inhibition of kinase activity, which in turn leads to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been shown to exhibit potent inhibitory activity against several kinases, which makes it a promising candidate for the development of anti-cancer drugs. However, its effects on other biochemical and physiological processes are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is its potent inhibitory activity against several kinases, which makes it a valuable tool for studying kinase signaling pathways. However, its limitations include its low solubility in aqueous solutions, which makes it difficult to use in biological assays.
Zukünftige Richtungen
There are several future directions for research on 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine. One area of interest is the development of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine-based anti-cancer drugs, which could potentially target specific kinases involved in cancer cell proliferation. Another area of interest is the development of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine-based herbicides, which could provide a more sustainable and environmentally friendly alternative to traditional herbicides. Additionally, the use of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine as a building block for the synthesis of functional materials could lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of anti-cancer drugs and herbicides, as well as a valuable tool for studying kinase signaling pathways. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in material science.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been found to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and SRC. This makes it a promising candidate for the development of anti-cancer drugs. In agrochemicals, 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been shown to have herbicidal activity against several weed species, making it a potential candidate for the development of herbicides. In material science, 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
Eigenschaften
IUPAC Name |
3-fluoro-2-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-9-5-8(11(13,14)15)6-17-10(9)7-1-3-16-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFRZHXRNZILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















